Chloramphenicol 2-(O-tert-Butyldimethylsilyl)methyl 1-Acetate Chloramphenicol 2-(O-tert-Butyldimethylsilyl)methyl 1-Acetate
Brand Name: Vulcanchem
CAS No.: 864529-27-1
VCID: VC0120903
InChI: InChI=1S/C19H28Cl2N2O6Si/c1-12(24)29-16(13-7-9-14(10-8-13)23(26)27)15(22-18(25)17(20)21)11-28-30(5,6)19(2,3)4/h7-10,15-17H,11H2,1-6H3,(H,22,25)/t15-,16-/m1/s1
SMILES: CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(CO[Si](C)(C)C(C)(C)C)NC(=O)C(Cl)Cl
Molecular Formula: C19H28Cl2N2O6Si
Molecular Weight: 479.4 g/mol

Chloramphenicol 2-(O-tert-Butyldimethylsilyl)methyl 1-Acetate

CAS No.: 864529-27-1

Cat. No.: VC0120903

Molecular Formula: C19H28Cl2N2O6Si

Molecular Weight: 479.4 g/mol

* For research use only. Not for human or veterinary use.

Chloramphenicol 2-(O-tert-Butyldimethylsilyl)methyl 1-Acetate - 864529-27-1

Specification

CAS No. 864529-27-1
Molecular Formula C19H28Cl2N2O6Si
Molecular Weight 479.4 g/mol
IUPAC Name [(1R,2R)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(2,2-dichloroacetyl)amino]-1-(4-nitrophenyl)propyl] acetate
Standard InChI InChI=1S/C19H28Cl2N2O6Si/c1-12(24)29-16(13-7-9-14(10-8-13)23(26)27)15(22-18(25)17(20)21)11-28-30(5,6)19(2,3)4/h7-10,15-17H,11H2,1-6H3,(H,22,25)/t15-,16-/m1/s1
Standard InChI Key CFLYOAVJFORAKJ-HZPDHXFCSA-N
Isomeric SMILES CC(=O)O[C@H](C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CO[Si](C)(C)C(C)(C)C)NC(=O)C(Cl)Cl
SMILES CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(CO[Si](C)(C)C(C)(C)C)NC(=O)C(Cl)Cl
Canonical SMILES CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(CO[Si](C)(C)C(C)(C)C)NC(=O)C(Cl)Cl

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